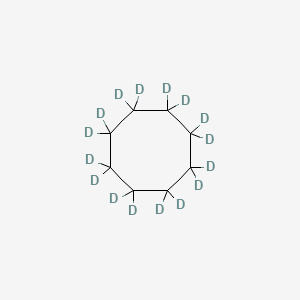
Cyclooctane-d16
Descripción general
Descripción
Molecular Structure Analysis
Cyclooctane-d16 has a cyclic structure formed by linking eight carbon atoms together in a closed loop or ring, with two deuterium atoms attached to each carbon atom . The molecule is not flat; instead, it adopts a shape known as the “crown” conformation, which reduces the strain on the carbon-carbon bonds .Chemical Reactions Analysis
Cyclooctane, the parent compound of Cyclooctane-d16, undergoes several chemical reactions. Notably, it undergoes combustion in the presence of oxygen to yield carbon dioxide and water . Besides combustion, cyclooctane also reacts with halogens (like chlorine or bromine) in the presence of UV light or heat, in a reaction known as halogenation .Physical And Chemical Properties Analysis
Cyclooctane-d16 has a boiling point of 151 °C and a melting point of 10-12 °C. It has a density of 0.951 g/mL at 25 °C . It is a nonpolar molecule due to the symmetric arrangement of its carbon and deuterium atoms, meaning it is insoluble in polar solvents like water but readily dissolves in nonpolar solvents such as hexane or diethyl ether .Aplicaciones Científicas De Investigación
- Cyclooctane chains, including Cyclooctane-d16, are significant in computational chemistry . They are macrocyclic aromatic hydrocarbons with fascinating characteristics and conformational properties .
- These properties have led to their extensive use in exploring the conformational space of cyclooctane . The energy landscape of cyclooctane is complex, featuring numerous energetically equivalent conformers .
- The torsional and angular changes occurring due to molecular motion, generally known as pseudorotation, are helpful in the examination of torsion angles and to quantify the symmetries of cyclooctane .
- Cyclooctane and its derivatives, including Cyclooctane-d16, have received considerable interest due to their usefulness in the synthesis of pharmaceuticals .
- Cyclooctane serves as an important chemical building block in the synthesis of other chemicals, including pharmaceuticals . Its ability to undergo a wide range of chemical reactions makes it a versatile precursor in the synthesis of complex organic compounds .
- Cyclooctane is a fascinating chemical compound that belongs to a class of organic compounds known as cycloalkanes .
- Its unique physical properties and interesting chemical behavior make it an important substance in the field of organic chemistry .
- The study of cyclooctane can provide intriguing insights into the nature of chemical structures and reactions .
- Cyclooctane and its derivatives are used in the study of combustion kinetics .
- The unique structure and strain of cyclooctane can influence the reactions it undergoes, potentially leading to interesting transformations .
- The strain energy in cyclooctane rings, attributed to their angle strain, can make them more reactive in certain reactions, possibly resulting in unexpected products .
Computational Chemistry
Pharmaceutical Synthesis
Organic Chemistry
Combustion Kinetics
- Cyclooctane-d16 can be synthesized through various chemical reactions . The most common method is via the dimerization of butene under high pressure and temperature conditions, using a catalyst to promote the reaction .
- This method is often used in industrial settings due to its efficiency and scalability . Alternatively, cyclooctane can be produced in the laboratory setting using the Wurtz reaction .
- Cyclooctane-d16, like other cycloalkanes, participates in several chemical reactions . Notably, it undergoes combustion in the presence of oxygen to yield carbon dioxide and water . This is an exothermic reaction, releasing a significant amount of heat energy . The balanced equation for this reaction is:
Chemical Synthesis
Combustion Reactions
C8H16+12O2→8CO2+8H2O
.- Cyclooctane-d16, like other cycloalkanes, is used in material science . Its unique physical properties and interesting chemical behavior make it an important substance in the field of material science .
- The study of cyclooctane can provide intriguing insights into the nature of chemical structures and reactions . This knowledge can be applied in the development of new materials and technologies .
Material Science
Stable Isotopes
Safety And Hazards
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecadeuteriocyclooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-2-4-6-8-7-5-3-1/h1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTCGQSWYFHTAC-SADLKCKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctane-d16 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



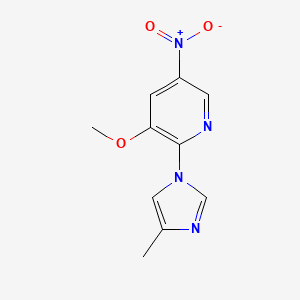
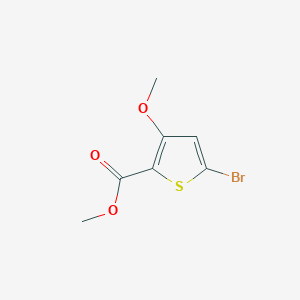
![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)

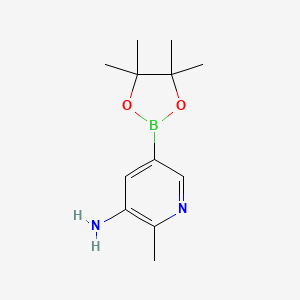
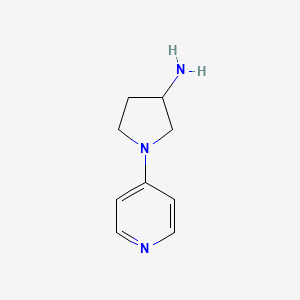
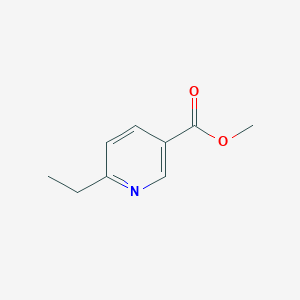
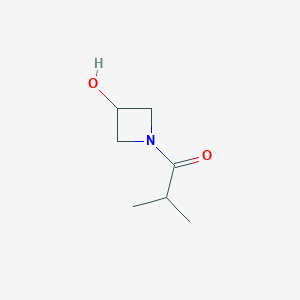
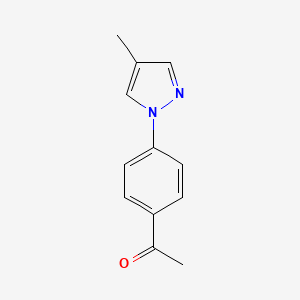
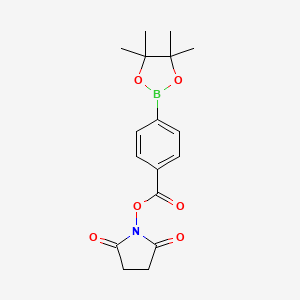
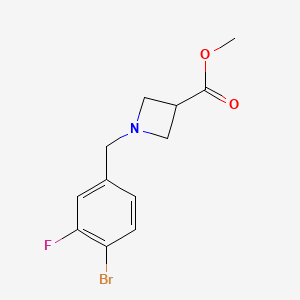
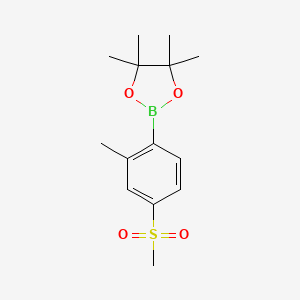
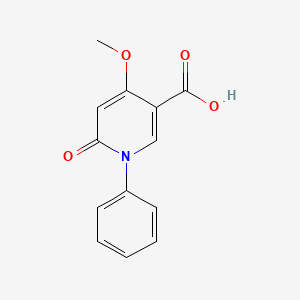
![5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B1429294.png)